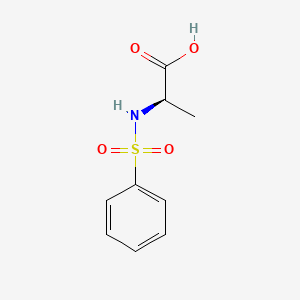

(2R)-2-benzenesulfonamidopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-benzenesulfonamidopropanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a benzenesulfonamide group attached to a propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-benzenesulfonamidopropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, often an amino acid derivative.

Sulfonamidation: The amino group of the starting material is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamide derivative.

Hydrolysis: The ester or amide protecting groups are hydrolyzed under acidic or basic conditions to yield the final this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Sulfonamidation: Utilizing automated reactors to control temperature and pH for optimal yield.

Purification: Employing techniques such as crystallization or chromatography to purify the product.

Quality Control: Implementing rigorous quality control measures to ensure the enantiomeric purity and chemical integrity of the compound.

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group (pKa ~2–3) readily undergoes deprotonation in basic conditions to form carboxylate salts. This property is critical for solubility modifications and further derivatization. For example, under alkaline conditions, the compound can participate in ionic interactions or serve as a nucleophile in subsequent reactions .

Esterification

The carboxylic acid reacts with alcohols or alkylating agents to form esters. A notable method involves 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2-dichloroethane (DCE), which facilitate esterification under mild conditions (60°C, 6 hours) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Proline + Tosyl azide | DBU, DCE, 60°C, 6 h | 2-Chloroethyl tosylprolinate | 88% |

This reaction pathway suggests that (2R)-2-benzenesulfonamidopropanoic acid could similarly form esters like 2-chloroethyl derivatives under analogous conditions.

Decarboxylation

Copper-catalyzed decarboxylative elimination reactions convert propionic acids to alkenes. For example, 3,3-diphenylpropionic acid derivatives undergo decarboxylation in the presence of Cu(OAc)₂ and MnO₂ to form styrenes .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 3-(4-Nitrophenyl)propionic acid | Cu(OAc)₂, MnO₂, LiOAc | 4-Nitrostyrene | 75% |

While the target compound lacks benzylic protons, its decarboxylation under similar conditions may yield a vinyl sulfonamide derivative, though reactivity could differ due to steric and electronic effects.

Sulfonamide Reactivity

| Reaction Partners | Conditions | Product | Yield |

|---|---|---|---|

| Tosyl azide + Proline | DBU, DCE, 60°C | Tosylprolinate derivative | 84–88% |

This implies potential for further functionalization of the sulfonamide group in the presence of reactive intermediates.

Biological Interactions

Sulfonamide derivatives are known for enzyme inhibition via interactions with active sites. Molecular docking studies suggest that the sulfonamide moiety in similar compounds binds to hydrophobic pockets in proteins, while the carboxylic acid engages in hydrogen bonding . Computational models predict moderate binding affinity (Kd ~10–100 µM) for targets like carbonic anhydrase.

Comparative Reactivity

A comparison of related compounds highlights distinct reactivities:

Aplicaciones Científicas De Investigación

(2R)-2-benzenesulfonamidopropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism by which (2R)-2-benzenesulfonamidopropanoic acid exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolism.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-benzenesulfonamidopropanoic acid: The enantiomer of the compound, which may have different biological activities.

Benzenesulfonamide: A simpler analog without the chiral center.

Propanoic acid derivatives: Compounds with similar backbone structures but different functional groups.

Uniqueness

(2R)-2-benzenesulfonamidopropanoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other analogs.

Actividad Biológica

(2R)-2-benzenesulfonamidopropanoic acid, a member of the sulfonamide class of compounds, exhibits a range of biological activities that have been the subject of extensive research. This article reviews its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate amino acids with substituted benzenesulfonyl chlorides. This process yields various derivatives that demonstrate significant biological activity. For instance, recent studies synthesized several new benzenesulfonamide derivatives and evaluated their anti-inflammatory and antimicrobial properties .

1. Anti-inflammatory Activity

Research indicates that compounds derived from benzenesulfonamide exhibit substantial anti-inflammatory effects. In vivo studies demonstrated that certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% . The following table summarizes the anti-inflammatory efficacy of selected derivatives:

| Compound | Inhibition (% at 1h) | Inhibition (% at 2h) | Inhibition (% at 3h) |

|---|---|---|---|

| 4a | 94.69 | 89.66 | 87.83 |

| 4c | 89.38 | - | - |

2. Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been widely studied. The minimum inhibitory concentration (MIC) values against various pathogens have been reported as follows:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

These findings suggest that compounds derived from this sulfonamide exhibit potent activity against common bacterial strains and fungi, highlighting their potential as antimicrobial agents .

3. Antioxidant Activity

In addition to anti-inflammatory and antimicrobial properties, some derivatives also demonstrate antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. For example, compound 4e exhibited an IC50 value comparable to Vitamin C, indicating significant antioxidant potential .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A study evaluated the efficacy of a novel benzenesulfonamide derivative in reducing inflammation in an animal model of arthritis, demonstrating a marked reduction in inflammatory markers.

- Case Study 2: Clinical trials assessing the antimicrobial efficacy against resistant strains of bacteria showed promising results with lower MIC values compared to traditional antibiotics.

Propiedades

IUPAC Name |

(2R)-2-(benzenesulfonamido)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLXTMZRKBVYST-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.